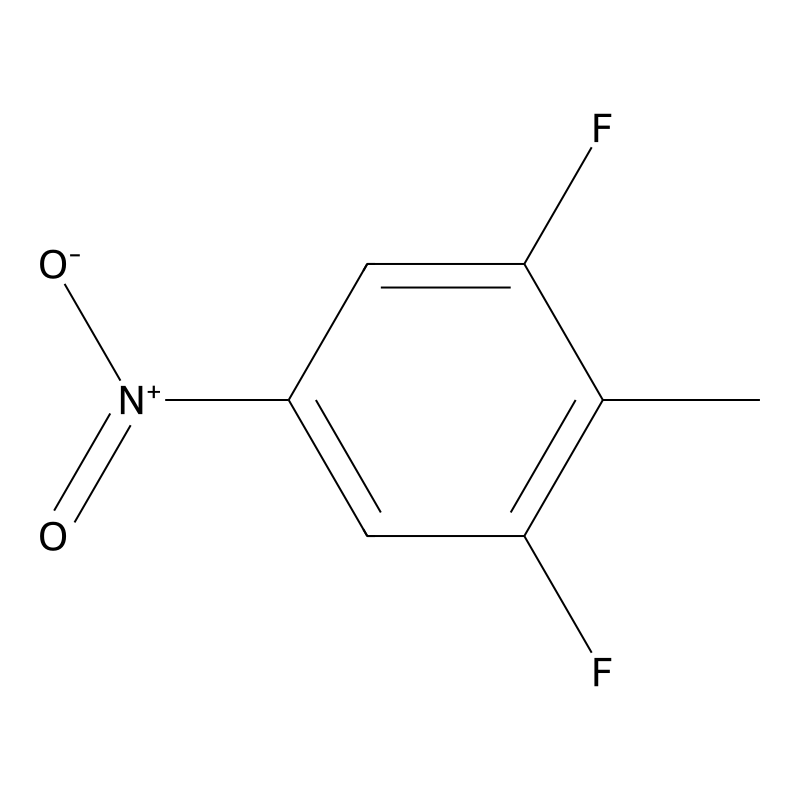1,3-Difluoro-2-methyl-5-nitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
1,3-Difluoro-2-methyl-5-nitrobenzene is a chemical compound with the molecular formula C7H5F2NO2 . It has a molecular weight of 173.12 and its InChI Key is QRGQSKODTJDDHT-UHFFFAOYSA-N . This compound is usually stored in a sealed, dry environment at room temperature .
For instance, similar compounds have been used to generate fluorescent conjugates of proteins, nucleotides, oligonucleotides, and dextrans, and to prepare fluorescent enzyme substrates, fatty acids, phospholipids, lipopolysaccharides, receptor ligands, and polystyrene microspheres .
1,3-Difluoro-2-methyl-5-nitrobenzene is an organic compound with the molecular formula . This compound features a benzene ring substituted with two fluorine atoms, a methyl group, and a nitro group. It typically appears as a white crystalline solid, which is insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide. Its unique structure imparts distinct chemical properties, making it a valuable intermediate in various organic syntheses.
- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst. This reaction produces 1,3-difluoro-2-methyl-5-aminobenzene.
- Substitution: The fluorine atoms can undergo nucleophilic aromatic substitution, where they are replaced by various functional groups depending on the nucleophile used. Common nucleophiles include amines or thiols, typically in the presence of a base such as potassium carbonate.
Common Reagents and Conditions- Reduction: Hydrogen gas and palladium on carbon (Pd/C) as catalysts.
- Substitution: Nucleophiles like amines or thiols with potassium carbonate as a base.
Major Products Formed- From reduction: 1,3-difluoro-2-methyl-5-aminobenzene.
- From substitution: Various derivatives based on the nucleophile employed.
- From reduction: 1,3-difluoro-2-methyl-5-aminobenzene.
- From substitution: Various derivatives based on the nucleophile employed.
The biological activity of 1,3-difluoro-2-methyl-5-nitrobenzene is primarily linked to its potential use in drug discovery and development. The compound's nitro group may undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to therapeutic applications. Additionally, it has been investigated for use in developing fluorescent probes and imaging agents due to its unique structural characteristics.
The synthesis of 1,3-difluoro-2-methyl-5-nitrobenzene is typically achieved through nitration reactions. The standard method involves:
- Starting Material: 1,3-difluoro-2-methylbenzene.
- Reagents: Nitric acid and sulfuric acid (as a catalyst).
- Conditions: The reaction is conducted at controlled temperatures to ensure selective nitration of the benzene ring.
In industrial settings, large-scale nitration reactors are employed to optimize yield and purity. Post-reaction purification often involves crystallization and recrystallization processes.
1,3-Difluoro-2-methyl-5-nitrobenzene finds applications across various fields:
- Chemistry: Serves as an important intermediate for synthesizing more complex organic molecules.
- Biology: Utilized in developing fluorescent probes and imaging agents.
- Medicine: Investigated for potential drug development applications.
- Industry: Used in producing agrochemicals, pharmaceuticals, and dyes.
Research into the interactions of 1,3-difluoro-2-methyl-5-nitrobenzene focuses on its reactivity with biological targets. The compound's nitro group can be reduced to form reactive species that may interact with proteins or nucleic acids. The presence of fluorine atoms enhances stability and reactivity, making it a valuable building block in synthetic chemistry and medicinal chemistry.
Several compounds share structural similarities with 1,3-difluoro-2-methyl-5-nitrobenzene. Here are some notable examples:
| Compound Name | Similarity Index | Characteristics |
|---|---|---|
| 1,3-Difluoro-2-methyl-5-aminobenzene | - | Reduction product; contains an amino group |
| 2,6-Difluoro-4-nitrotoluene | - | Different substitution pattern on the benzene ring |
| 1,4-Difluoro-2-methyl-5-nitrobenzene | 0.90 | Similar molecular formula but different positions |
| 1,5-Difluoro-3-methyl-2-nitrobenzene | 0.92 | Varying methyl group position |
| 1,3,5-Trifluoro-2-nitrobenzene | 0.91 | Contains an additional fluorine atom |
Uniqueness
The uniqueness of 1,3-difluoro-2-methyl-5-nitrobenzene lies in its specific substitution pattern of electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring. This configuration imparts distinct chemical properties and reactivity compared to similar compounds, making it a versatile intermediate in organic synthesis.








